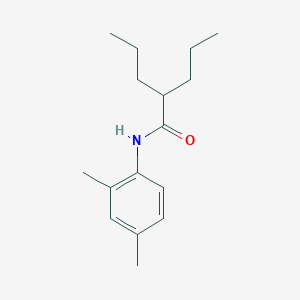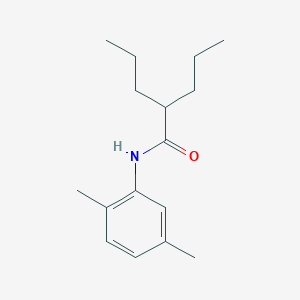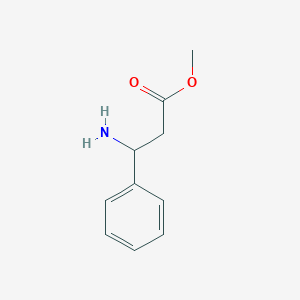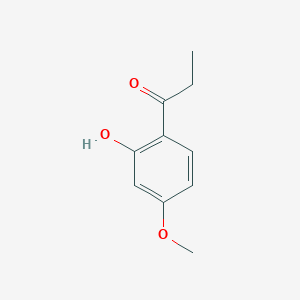
1-(2-Hydroxy-4-methoxyphenyl)propan-1-one
Overview
Description
“1-(2-Hydroxy-4-methoxyphenyl)propan-1-one” is a chemical compound with the CAS number 6270-44-6 . It has a molecular weight of 180.2 and its IUPAC name is 1-(2-hydroxy-4-methoxyphenyl)-1-propanone . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-4-methoxyphenyl)propan-1-one” is represented by the linear formula C10H12O3 . The InChI code for this compound is 1S/C10H12O3/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,12H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Antimicrobial Activity : A study by Nagamani et al. (2018) synthesized novel compounds from 1-(2-Hydroxy-4-methoxyphenyl)propan-1-one and evaluated their antimicrobial activity, demonstrating its potential in antimicrobial applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Anticancer Activity : Rayanil et al. (2011) isolated a new phenolic compound from the wood of Millettia leucantha, which includes a derivative of 1-(2-Hydroxy-4-methoxyphenyl)propan-1-one, and tested it for anticancer activity. The compound exhibited strong cytotoxicity against BCA-1 tumor cell lines (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Antiradical and Antioxidant Activity : Čižmáriková et al. (2020) studied a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which relates to the compound , for their antimicrobial and antioxidant activities. They found that these compounds exhibit both antimicrobial and antioxidant properties, though less potent than certain beta blockers (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Synthesis of Pharmaceutical Intermediates : Wang Yong-mei (2007) reported the synthesis of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine from 1-(4-methoxyphenyl)propan-2-one, demonstrating the use of related compounds in synthesizing key intermediates for pharmaceuticals like antiasthmatic drugs (Wang Yong-mei, 2007).
Metabolism Studies : Jodynis-Liebert (1993) studied the metabolism of a related compound, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, in rats, which is crucial for understanding its pharmacokinetics and potential applications in flavorings or pharmaceuticals (Jodynis-Liebert, 1993).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound is a relatively new subject of study, and as such, its specific interactions with biological targets are still under investigation .
Mode of Action
Like many phenolic compounds, it may interact with various enzymes and receptors in the body, potentially influencing cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Hydroxy-4-methoxyphenyl)propan-1-one . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
properties
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-9(11)8-5-4-7(13-2)6-10(8)12/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKZPFSTXDXNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284089 | |
| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-methoxyphenyl)propan-1-one | |
CAS RN |
6270-44-6 | |
| Record name | 6270-44-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4'-methoxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 1-(2-hydroxy-4-methoxyphenyl)propan-1-one moiety in the context of the studied compounds' antimicrobial activity?
A1: While the paper [] doesn't explicitly focus on the isolated properties of 1-(2-hydroxy-4-methoxyphenyl)propan-1-one, its presence as a shared structural element in all synthesized compounds suggests its potential importance. This moiety likely contributes to the overall physicochemical properties of the molecules, influencing their interaction with bacterial targets. Further research is needed to elucidate the specific role of this moiety in the observed antimicrobial activities and to determine if it exhibits any intrinsic activity on its own.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

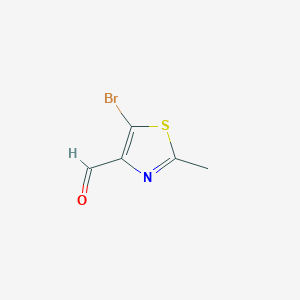
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
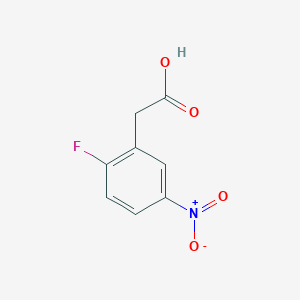

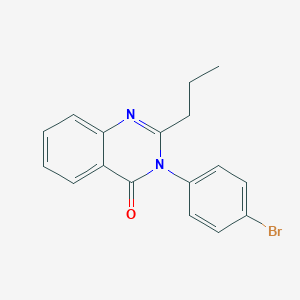

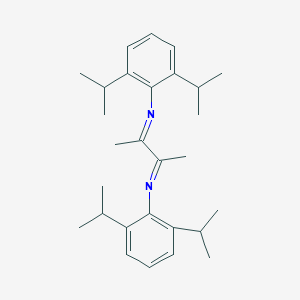
![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
